Cas no 1506298-82-3 (5-Bromo-2-difluoromethanesulfonylaniline)
5-Bromo-2-difluoromethanesulfonylaniline Chemical and Physical Properties
Names and Identifiers
-
- AKOS019756105
- 5-BROMO-2-DIFLUOROMETHANESULFONYLANILINE
- 1506298-82-3
- TQU0226
- EN300-1275428
- 5-bromo-2-(difluoromethylsulphonyl)aniline
- Benzenamine, 5-bromo-2-[(difluoromethyl)sulfonyl]-
- 5-Bromo-2-difluoromethanesulfonylaniline
-
- Inchi: 1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2
- InChI Key: QPKWUGFYEUVILJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)N)S(C(F)F)(=O)=O
Computed Properties
- Exact Mass: 284.92707g/mol
- Monoisotopic Mass: 284.92707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 68.5Ų
Experimental Properties
- Density: 1.777±0.06 g/cm3(Predicted)
- Boiling Point: 399.0±42.0 °C(Predicted)
- pka: -2.61±0.10(Predicted)
5-Bromo-2-difluoromethanesulfonylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1275428-0.05g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 0.05g |
$1866.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-0.1g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 0.1g |
$1955.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-0.25g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 0.25g |
$2044.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-0.5g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 0.5g |
$2132.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-1.0g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 1g |
$2221.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-2.5g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 2.5g |
$4355.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-5.0g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 5g |
$6441.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-10.0g |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 10g |
$9550.0 | 2023-06-08 | ||
| Enamine | EN300-1275428-50mg |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 50mg |
$768.0 | 2023-10-01 | ||
| Enamine | EN300-1275428-100mg |
5-bromo-2-difluoromethanesulfonylaniline |
1506298-82-3 | 100mg |
$804.0 | 2023-10-01 |
5-Bromo-2-difluoromethanesulfonylaniline Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 5-Bromo-2-difluoromethanesulfonylaniline
Comprehensive Overview of 5-Bromo-2-difluoromethanesulfonylaniline (CAS No. 1506298-82-3)
5-Bromo-2-difluoromethanesulfonylaniline (CAS No. 1506298-82-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent and a difluoromethanesulfonyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number 1506298-82-3 ensures precise identification in chemical databases, catering to researchers seeking high-purity reagents for advanced applications.
In recent years, the demand for halogenated aniline derivatives like 5-Bromo-2-difluoromethanesulfonylaniline has surged due to their role in developing kinase inhibitors and antimicrobial agents. This aligns with the growing interest in targeted drug discovery, a frequently searched topic in AI-driven pharmaceutical research. The compound's electron-withdrawing groups enhance its reactivity in cross-coupling reactions, a key process in modern medicinal chemistry workflows.
From a synthetic chemistry perspective, the difluoromethanesulfonyl moiety in CAS 1506298-82-3 offers distinct advantages in molecular stability and metabolic resistance, addressing common challenges discussed in drug design forums. Researchers particularly value its compatibility with palladium-catalyzed reactions, which are central to constructing heterocyclic frameworks for cancer therapeutics – a trending subject in biomedical search queries.
The compound's structure-activity relationship (SAR) potential makes it relevant to current computational chemistry studies, where machine learning models predict bioactive compounds. This connects with the rising popularity of AI-assisted molecular modeling in academic publications and patent applications. Analytical techniques like HPLC and LC-MS are typically employed to verify the purity of 5-Bromo-2-difluoromethanesulfonylaniline, meeting stringent requirements for preclinical research materials.
Environmental considerations in green chemistry have also influenced the handling protocols for 1506298-82-3, with emphasis on solvent recovery systems and atom-efficient synthesis methods. These practices respond to increasing sustainability-focused searches in the chemical industry. The compound's crystalline properties further enable precise X-ray diffraction analysis, supporting structure-based drug design initiatives that dominate contemporary biotech literature.
In material science applications, the electrophilic character of 5-Bromo-2-difluoromethanesulfonylaniline facilitates its use in creating advanced polymers with tailored thermal stability. This intersects with industrial interests in high-performance materials, a frequently queried topic in engineering databases. The compound's spectroscopic fingerprints (notably in NMR and IR spectroscopy) provide reliable quality control markers, essential for GMP-compliant production in contract manufacturing organizations.
Emerging studies highlight the potential of 1506298-82-3 in fluorescent probe development, particularly for biological imaging applications. This aligns with the exponential growth in diagnostic reagent searches within life sciences communities. The compound's balanced lipophilicity (calculated LogP ~2.5) makes it particularly interesting for blood-brain barrier penetration studies, a hot topic in neurological drug development circles.
From a regulatory standpoint, proper documentation of CAS 1506298-82-3 supports compliance with REACH and FDA submission requirements, addressing frequent queries about chemical registration processes. The compound's structure-odor relationship studies (though not its primary application) demonstrate the versatility of difluoromethanesulfonyl compounds in fragrance chemistry, another niche with substantial search volume.
1506298-82-3 (5-Bromo-2-difluoromethanesulfonylaniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)